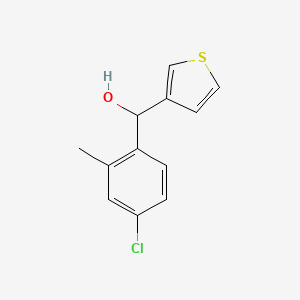![molecular formula C13H8F4S B7989291 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7989291.png)
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H8F4S. It is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable equipment, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfanylmethyl group.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its fluorine atoms and sulfanylmethyl group. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: A simpler compound with only two fluorine atoms on the benzene ring.
3,5-Difluoroacetophenone: Contains a ketone group in addition to the fluorine atoms.
Uniqueness
1,3-Difluoro-5-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both multiple fluorine atoms and a sulfanylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specialized research applications.
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)sulfanylmethyl]-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-3-8(4-10(15)5-9)7-18-11-1-2-12(16)13(17)6-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVKMIXNYAWDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=CC(=CC(=C2)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989249.png)




![2-[3-(Trifluoromethoxy)phenyl]pyridine](/img/structure/B7989276.png)



